(2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a dihydrobenzofuranone core substituted with two methoxy groups: one at position 6 on the benzofuran ring and another at position 3 on the pendant phenyl ring. The Z-configuration of the methylidene group introduces steric constraints that influence its molecular geometry and interactions with biological targets.
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)9-16-17(18)14-7-6-13(20-2)10-15(14)21-16/h3-10H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKFEDOWJOOCJ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-methoxy-2,3-dihydro-1-benzofuran-3-one with 3-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, and signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzofuran-3-one scaffold is highly versatile, with modifications to the substituents and stereochemistry significantly altering bioactivity. Key analogues include:
Key Observations:
- Substituent Position: The position of methoxy groups on the phenyl ring critically affects target specificity. For example, compound CE (4-methoxy) exhibits antifungal activity by dual inhibition of lanosterol 14-alpha demethylase and beta-tubulin , whereas the 3-methoxy variant (target compound) may alter binding pocket interactions due to steric and electronic differences.
- Stereochemistry: The E-configuration in CE enhances planar alignment with fungal enzyme active sites, whereas the Z-isomer (target compound) may reduce binding efficiency due to non-coplanar geometry .
Physicochemical Properties
- Lipophilicity: The fluorine-substituted analogue () has an XLogP3 of 4.9, indicating high membrane permeability.
- Solubility : Hydroxy-substituted variants (e.g., ) exhibit improved aqueous solubility due to hydrogen bonding, whereas methoxy groups favor organic solubility .
Biological Activity
The compound (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzofuran core with methoxy and methylidene substituents, which may contribute to its biological properties.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Anticancer Potential
Several studies have explored the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The proposed mechanism includes the modulation of signaling pathways related to cell survival and death.
3. Anti-inflammatory Effects
Inflammation is a common pathway in many chronic diseases. Compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
4. Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The neuroprotective mechanisms could involve the reduction of oxidative stress and modulation of neuroinflammatory responses.
Table: Summary of Biological Activities
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives for their anticancer activity. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, demonstrating significant cytotoxicity.
Neuroprotective Mechanism
In a recent investigation into neuroprotective agents, this compound was shown to reduce neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
